molecular formula C17H25N3O4 B11954274 Carbobenzyloxy-beta-alanyl-L-leucinamide

Carbobenzyloxy-beta-alanyl-L-leucinamide

カタログ番号: B11954274
分子量: 335.4 g/mol
InChIキー: HHFWPOMJFUCREU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbobenzyloxy-beta-alanyl-L-leucinamide is a synthetic peptide derivative characterized by a carbobenzyloxy (Cbz) protective group attached to β-alanine, which is further linked to L-leucinamide. This compound belongs to a class of protease inhibitors designed to target viral enzymes, particularly the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) . Its structure integrates a benzyloxycarbonyl group for enhanced stability and a leucinamide moiety for substrate mimicry, enabling competitive inhibition of protease activity. The β-alanine spacer provides conformational flexibility, optimizing binding to the enzyme's catalytic pocket .

特性

IUPAC Name

benzyl N-[3-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFWPOMJFUCREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxy-beta-alanyl-L-leucinamide typically involves the protection of the amino group of leucine with a carbobenzyloxy (Cbz) group. This is followed by the coupling of beta-alanine to the protected leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the Cbz group to yield the desired compound .

Industrial Production Methods

Industrial production methods for carbobenzyloxy-beta-alanyl-L-leucinamide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

Carbobenzyloxy-beta-alanyl-L-leucinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Carbobenzyloxy-beta-alanyl-L-leucinamide has several applications in scientific research:

作用機序

The mechanism of action of carbobenzyloxy-beta-alanyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Key Findings :

  • The N3 inhibitor exhibits superior binding affinity (-8.5 kcal/mol) compared to Carbobenzyloxy-beta-alanyl-L-leucinamide derivatives, attributed to its isoxazole ring and pyrrolidinylmethyl group, which enhance hydrophobic stacking in the Mpro pocket .
  • ALD, while structurally similar, shows reduced efficacy against SARS-CoV-2 due to its specificity for papain-like proteases rather than Mpro .

Stereochemical Specificity

The L-configuration of leucinamide is critical for activity. Evidence shows that D-leucinamide fails to induce phosphorylation of p70S6K in Xenopus laevis oocytes, while L-leucinamide exhibits significant bioactivity .

Pharmacokinetic and Toxicity Profiles

ADMET Comparison :

Parameter Carbobenzyloxy-beta-alanyl-L-leucinamide N3 Inhibitor Lopinavir
LogP (Lipophilicity) 2.1 1.8 4.5
Solubility (mg/mL) 0.12 0.09 0.03
CYP3A4 Inhibition Moderate Low High
Ames Test (Mutagenicity) Negative Negative Negative

Insights :

  • Carbobenzyloxy-beta-alanyl-L-leucinamide has moderate lipophilicity (LogP 2.1), balancing membrane permeability and solubility better than Lopinavir .
  • Unlike Lopinavir, it shows low CYP3A4 inhibition, reducing drug-drug interaction risks .

Molecular Dynamics and Binding Stability

Simulations reveal that Carbobenzyloxy-beta-alanyl-L-leucinamide forms stable hydrogen bonds with Mpro’s His41 and Ser144, achieving a root-mean-square deviation (RMSD) of 1.9 Å over 100 ns. In contrast, the N3 inhibitor maintains a lower RMSD (1.5 Å) due to additional π-π interactions with Phe140 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。